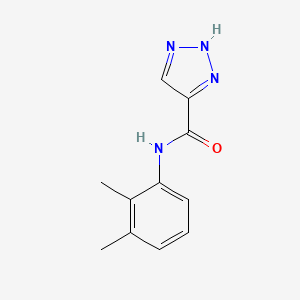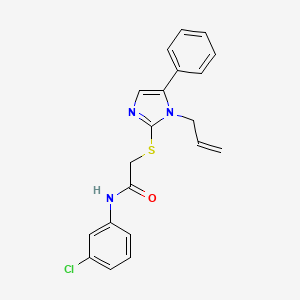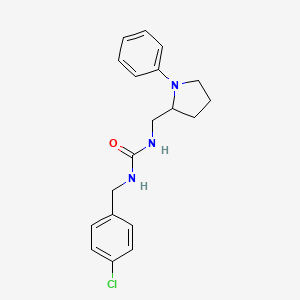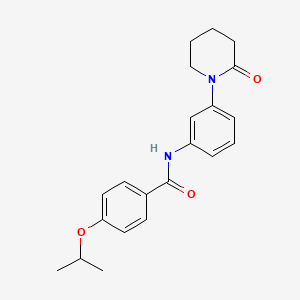
N-(2,3-dimethylphenyl)-1H-1,2,3-triazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(2,3-dimethylphenyl)-1H-1,2,3-triazole-5-carboxamide” is a complex organic compound. It contains a triazole ring, which is a five-membered ring with two carbon atoms and three nitrogen atoms. It also has an amide functional group (-CONH2), and a phenyl ring (a variant of benzene) with two methyl groups attached .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the triazole ring, the amide functional group, and the 2,3-dimethylphenyl group . Techniques like NMR spectroscopy and X-ray crystallography could be used to analyze its structure .Chemical Reactions Analysis
Triazoles are known to participate in various chemical reactions, especially those involving the nitrogen atoms in the ring. The amide functional group can also undergo hydrolysis, among other reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its precise molecular structure. Factors like its polarity, solubility, melting point, and boiling point would be determined by the functional groups present in the molecule .Wissenschaftliche Forschungsanwendungen
Chemical Properties and Synthesis
N-(2,3-dimethylphenyl)-1H-1,2,3-triazole-5-carboxamide and its derivatives demonstrate valuable pharmacological properties, including anticonvulsive activity useful for treating epilepsy, tension, and agitation conditions. The exploration of its various derivatives, such as those substituted at different positions with lower alkyl groups or functionalized with hydroxymethyl, formyl, and aminomethyl groups, extends its pharmacological potential. The structural variety offers a broad spectrum of biological activities, underscoring the compound's versatility in drug development (Shelton, 1981).
Molecular Interactions and Binding
The investigation into the freezing of equilibrium of 1,2,3-triazole and methylpyrazole by complex formation with specific compounds like 1,1-bis(2,4-dimethylphenyl)but-2-yn-1-ol highlights the importance of N-(2,3-dimethylphenyl)-1H-1,2,3-triazole-5-carboxamide in studying molecular interactions. Such studies provide insights into the stabilization of less stable isomers, contributing to a deeper understanding of molecular dynamics and tautomerism (Toda et al., 1988).
Application in Gas Sorption and Metal–Organic Frameworks (MOFs)
The use of derivatives of N-(2,3-dimethylphenyl)-1H-1,2,3-triazole-5-carboxamide in constructing metal–organic frameworks (MOFs) demonstrates its potential in material sciences. Two isomeric Zn(II)-based MOFs constructed from a bifunctional triazolate–carboxylate linker exhibit distinct gas sorption behaviors, with one showing selective sorption of CO2 over N2. This property is crucial for applications in gas storage, separation technologies, and environmental cleanup, indicating the compound's versatility beyond pharmaceutical applications (Chen et al., 2016).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(2,3-dimethylphenyl)-2H-triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O/c1-7-4-3-5-9(8(7)2)13-11(16)10-6-12-15-14-10/h3-6H,1-2H3,(H,13,16)(H,12,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDDQCRQCGVYJAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C2=NNN=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dimethylphenyl)-2H-triazole-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Amino-8-methoxy-2-sulfanylidene-1,5-dihydropyrimido[5,4-b]indol-4-one](/img/structure/B2708437.png)

![(1S,2R,4S,5S)-5-Amino-2-methylbicyclo[2.2.1]heptan-2-ol;hydrochloride](/img/structure/B2708442.png)

![2-{2-[(Furan-2-ylmethyl)amino]-2-oxoethyl}benzoic acid](/img/structure/B2708447.png)
![Ethyl 2-amino-4-(3-chloro-4-nitrophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate](/img/structure/B2708448.png)
![Furan-2-yl-[3-(2-hydroxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]methanone](/img/structure/B2708449.png)

![(E)-3-[3-(1-benzofuran-2-yl)-1-phenylpyrazol-4-yl]-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyanoprop-2-enamide](/img/structure/B2708452.png)

![Methyl 3-[(3-methoxy-3-oxopropyl)sulfanyl]butanoate](/img/structure/B2708454.png)
![Tert-butyl N-[(2R)-2-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]propyl]carbamate](/img/structure/B2708455.png)
![3-[N-(5-chloro-2-methoxyphenyl)carbamoyl]-2-piperazinylpropanoic acid](/img/structure/B2708456.png)
